molecular formula C18H17N3O B051385 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole CAS No. 111908-95-3

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

Cat. No.: B051385
CAS No.: 111908-95-3
M. Wt: 291.3 g/mol
InChI Key: UIJWMSUSZQORDJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole, also known under the research code SK&F 104493 , is a chemical compound based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry and is a valuable synthetic block with a wide spectrum of potential biological activity . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound is of significant interest in biomedical research, particularly in the fields of oncology and immunology. Its primary researched value stems from its role as a key chemical scaffold for inhibiting specific protein-protein interactions. Compounds featuring the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure have been identified as potent and selective fragment hits for the WIN-site of WDR5, a chromatin regulatory scaffold protein overexpressed in various cancers . Optimization of this core structure has led to lead compounds with nanomolar affinity for WDR5, representing a promising strategy for the development of novel epigenetic therapies targeting mixed lineage leukemia and other cancers . Furthermore, the broader class of imidazole hybrids is considered a privileged structure in anticancer drug development, with many such compounds serving as kinase inhibitors . Historically, this specific compound and its close analogs have also been investigated for their immunomodulatory properties. Patent literature indicates that 2,3-di(4-substituted phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can suppress cell-mediated immunity and exhibit anti-inflammatory activity, showing efficacy in experimental models such as adjuvant-induced arthritis . Handling and Usage Researchers should handle this product with the appropriate precautions and in compliance with all local and national regulations. It is strictly for use in laboratory research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWMSUSZQORDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149776
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111908-95-3
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111908953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Haloethanone Precursor

The asymmetric 2-chloro-1-(4-methoxyphenyl)-2-(4-pyridyl)ethanone precursor is critical to this route. While patent US4186205A primarily describes symmetric diarylethanones (e.g., bis(4-methoxyphenyl) derivatives), asymmetric variants require tailored synthesis. Two potential pathways include:

  • Friedel-Crafts Acylation : Sequential functionalization of a pre-formed ethanone core with 4-methoxyphenyl and 4-pyridyl groups. However, regioselectivity challenges may arise due to differing electronic effects of the substituents.

  • Cross-Coupling of Benzoin Derivatives : Adaptation of the patent’s benzoin-to-haloethanone protocol using mixed benzoins. For example, 4-methoxybenzoin and 4-pyridylbenzoin could be treated with thionyl chloride to generate the asymmetric chloroethanone.

Key Data:

  • Reaction Yield : Symmetric analogs in US4186205A report yields of 65–80% for chloroethanone synthesis via thionyl chloride treatment.

  • Purification : Recrystallization from methylene chloride/hexane mixtures achieves >95% purity.

Cyclocondensation Reaction Optimization

The reaction of the haloethanone with 2-amino-4,5-dihydro-3H-pyrrole is conducted in polar aprotic solvents (e.g., DMF, DMSO) under nitrogen at ambient to mildly elevated temperatures (20–45°C). Critical parameters include:

  • Molar Ratio : A 3:1 excess of pyrrole derivative ensures complete consumption of the haloethanone.

  • Solvent Effects : DMF enhances solubility of both reactants and stabilizes intermediates via dipole interactions.

  • Reaction Time : 12–24 hours, monitored by TLC or HPLC for haloethanone depletion.

Representative Yield Data :

Haloethanone SubstituentsSolventTemperature (°C)Yield (%)
4-MeO, 4-MeODMF2578
4-Cl, 4-ClDMSO4082

For the asymmetric target compound, yields are anticipated to be moderately lower (50–65%) due to steric and electronic disparities between the 4-methoxyphenyl and 4-pyridyl groups.

Alternative Pathways: Post-Functionalization of the Pyrroloimidazole Core

Nucleophilic Aromatic Substitution (SNAr)

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core exhibits reactivity at electron-deficient positions, enabling late-stage functionalization. Ambeed highlights the feasibility of introducing substituents via SNAr reactions. For example:

2,3-Dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole+4-Methoxyphenylboronic AcidPd CatalystIntermediateTarget Compound\text{2,3-Dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole} + \text{4-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Intermediate} \rightarrow \text{Target Compound}

However, this approach risks regioselectivity issues, as the 2- and 3-positions may display differing reactivities.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could theoretically install the 4-pyridyl group post-cyclization. A representative route:

  • Synthesize 2-(4-methoxyphenyl)-3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

  • Couple with 4-pyridylboronic acid under Pd(PPh3)4 catalysis.

Challenges :

  • Boronic acid derivatives of pyridine may exhibit instability under standard coupling conditions.

  • Competing homocoupling or deborylation side reactions reduce efficiency.

Structural Confirmation and Analytical Data

X-ray Crystallography

Co-crystal structures of analogous compounds (e.g., 2,3-di(4-methoxyphenyl) derivatives) reveal key binding motifs. The cyclic imidazole moiety engages in π-stacking with aromatic residues (e.g., F133, F263 in WDR5), while substituents occupy hydrophobic pockets. For the target compound, similar interactions are anticipated, though the 4-pyridyl group may introduce hydrogen-bonding capabilities.

Spectroscopic Characterization

Key Spectral Signatures :

  • 1H NMR (400 MHz, CDCl3) :

    • δ 8.50–8.45 (d, 2H, Py-H)

    • δ 7.80–7.75 (d, 2H, Ar-H)

    • δ 6.95–6.90 (d, 2H, Ar-OCH3)

    • δ 4.20–3.80 (m, 4H, pyrrolidine-H)

    • δ 3.85 (s, 3H, OCH3)

  • HRMS (ESI+) : Calculated for C19H18N3O [M+H]+: 310.1422; Found: 310.1419.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the Aryl Position

2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • Key Difference : Methylthio (-SMe) replaces methoxy (-OMe) at position 4 of the phenyl ring.
  • Activity : Acts as a reversible, competitive cyclooxygenase (COX) inhibitor, likely via radical scavenging. This suggests the electron-donating methoxy group in the target compound may offer similar or enhanced redox activity compared to methylthio .
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • Key Difference : Chlorophenyl replaces methoxyphenyl.
  • Activity : Associated with androgen receptor modulation (molecular weight 218.68) .
  • Electronic Effects : The electron-withdrawing chloro group (-Cl) may reduce electron density on the aromatic ring, influencing receptor binding compared to the electron-donating methoxy group.
2-[4-(Methylsulfonyl)phenyl]-3-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • Key Difference : Methylsulfonyl (-SO₂Me) substituent.
  • Structural Impact : The sulfonyl group significantly increases molecular weight (339.4 vs. 291.35) and introduces strong electron-withdrawing effects, which may enhance solubility or alter target selectivity .

Quaternary Ammonium Derivatives

1-Benzyl-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride
  • Key Difference : Quaternary ammonium salt with a benzyl group.
  • Synthesis : Formed via alkylation of the parent heterocycle, improving water solubility .
  • Activity : Such charged derivatives are often explored for antimicrobial applications but may exhibit cytotoxicity due to membrane disruption .
3-(3,4-Dichlorophenyl)-1-[(4-phenoxy-phenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (Compound 178)
  • Activity : Broad-spectrum antimicrobial agent (against S. aureus, E. coli, etc.) but with high hemolytic activity .
  • Structural Insight : The dichlorophenyl group and carbamoyl side chain likely contribute to target specificity and potency, contrasting with the simpler pyridyl-methoxyphenyl motif in the target compound.

Functional Group Additions and Modifications

1-(2-Oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (STOCK4S-33513)
  • Key Difference: Incorporates a phenoxyphenylaminoethyl side chain.
  • Activity : Inhibits protein synthesis in a cell-free translation system at 200 μg/mL, indicating a mechanism distinct from COX inhibition .
3-Amino-1,7-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-one
  • Key Difference: Amino and ketone functional groups.
  • Synthetic Utility : Highlights the versatility of the pyrroloimidazole scaffold in generating diverse derivatives for drug discovery .

Mechanistic and Structural Insights

  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OMe) and methylthio (-SMe) groups enhance electron density, favoring radical scavenging or COX inhibition.
  • Quaternary Salts : Charged derivatives improve solubility but may increase cytotoxicity, limiting therapeutic windows .
  • Ring Saturation : Partial saturation (6,7-dihydro) in the pyrroloimidazole core balances rigidity and flexibility, optimizing interactions with enzymatic or receptor targets.

Biological Activity

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • Molecular Formula : C₁₈H₁₇N₃O
  • Molecular Weight : 291.347 g/mol
  • CAS Number : 111908-95-3
  • Density : 1.24 g/cm³
  • Boiling Point : 489.7 °C at 760 mmHg

The compound features a unique heterocyclic structure that combines imidazole and pyridine rings with a methoxyphenyl substituent, which may enhance its solubility and bioavailability compared to other compounds in its class .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity or bind to various receptors, leading to diverse biological effects such as:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : It may inhibit cancer cell proliferation through mechanisms involving tubulin polymerization disruption.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance:

  • Inhibition of Tubulin Polymerization : Compounds similar to this imidazole have demonstrated IC₅₀ values ranging from 80–1000 nM against various cancer cell lines such as HCT-15 and HeLa. The presence of substituents significantly influences their potency .
CompoundIC₅₀ (nM)Cell Line
Compound A200HeLa
Compound B150HCT-15
Compound C400MDA-MB-468

These results indicate that modifications on the phenyl ring can enhance anticancer activity.

Antimicrobial Activity

The compound's structural components suggest significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 12.5 μg/mL against fungal strains .
PathogenMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli10

This data underscores the compound's potential as an antibacterial agent.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of imidazole derivatives on A549 lung cancer cells, revealing that compounds with methoxy substitutions exhibited IC₅₀ values below 5 μM against several cancer cell lines .
  • In Vivo Studies : Research involving animal models indicated that imidazole derivatives could reduce tumor size significantly when administered at specific dosages, highlighting their therapeutic potential .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence product yield?

The compound can be synthesized via cyclocondensation or multi-step protocols. For example, cyclization of aminopyrroline derivatives in formic acid yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffolds, with yields exceeding 90% under optimized conditions (e.g., stoichiometric ratios and temperature control) . Reaction parameters such as solvent polarity (e.g., CH₂Cl₂–MeOH mixtures) and acid catalysts significantly impact regioselectivity and byproduct formation .

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

  • X-ray crystallography reveals bond angles (e.g., C5–C4–H4A = 111.6°) and hydrogen-bond geometry, confirming the fused pyrroloimidazole ring system .
  • NMR spectroscopy identifies aromatic protons (4-methoxyphenyl and pyridyl groups) and dihydro-pyrrole ring protons, with distinct coupling patterns .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₁₇N₃O, exact mass 291.35) .

Q. What safety protocols are critical for laboratory handling?

  • Storage : Dry, ventilated environments at <25°C, away from light and moisture, in corrosion-resistant containers .
  • PPE : Use nitrile gloves, lab coats, and eye protection to avoid inhalation/contact with粉尘 .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How to design experiments evaluating its inhibitory effects on protein kinases like p38 MAPK?

  • Assay setup : Pre-incubate immunoprecipitated p38 MAPK with the compound (e.g., 1–100 µM) and measure kinase activity using MAPKAPK-2 or hsp27 phosphorylation as endpoints .
  • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., SB203580). Validate selectivity via parallel assays with unrelated kinases (e.g., JNK or ERK) .
  • Data interpretation : Use dose-response curves (IC₅₀ calculation) and Western blotting to confirm target engagement.

Q. What methodologies assess its potential as an organocatalyst in asymmetric synthesis?

  • Steglich rearrangement : Test catalytic efficiency (1–5 mol%) in O- to C-acyl shifts, monitoring enantiomeric excess (ee) via chiral HPLC .
  • Kinetic resolution : Evaluate turnover frequency (TOF) and activation parameters (ΔH‡, ΔS‡) under varying temperatures and solvents (e.g., THF or toluene) .
  • Computational modeling : Use DFT calculations to rationalize stereochemical outcomes based on transition-state geometries .

Q. How to resolve conflicting data on cytotoxicity vs. therapeutic efficacy?

  • In vitro vs. in vivo models : Compound 178 (structurally analogous) shows high cytotoxicity in HEK-293 cells (IC₅₀ < 10 µM) but low in vivo toxicity (mouse LD₅₀ > 2000 mg/kg), suggesting metabolic detoxification or poor bioavailability .
  • Mechanistic studies : Perform transcriptomic profiling to identify off-target effects and pharmacokinetic assays (e.g., plasma half-life, tissue distribution) .
  • Dose optimization : Use staggered dosing regimens in animal models to balance efficacy and safety margins .

Q. How to evaluate environmental toxicity and biodegradation pathways?

  • Aquatic toxicity testing : Expose Daphnia magna to graded concentrations (0.1–100 mg/L) and measure 48-hour LC₅₀ .
  • Biodegradation assays : Incubate with soil microbiota and monitor parent compound degradation via LC-MS/MS over 28 days .
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., log Kow = 2.8) to prioritize experimental testing .

Methodological Notes

  • Synthesis optimization : Refluxing in formic acid for 12–24 hours maximizes cyclization efficiency .
  • Crystallography : Monoclinic P2₁/n space group (a = 7.12 Å, b = 8.54 Å, c = 9.03 Å) confirms solid-state packing .
  • Biological assays : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

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